molecular formula C29H32N2S B2434511 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole CAS No. 339277-19-9

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole

Cat. No.: B2434511
CAS No.: 339277-19-9
M. Wt: 440.65
InChI Key: IOSATAMHRDAYJX-UHFFFAOYSA-N
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Description

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tert-butyl group attached to a benzyl sulfanyl moiety, along with diphenyl and propyl substituents on the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)32-21-22-16-18-25(19-17-22)29(2,3)4/h6-19H,5,20-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSATAMHRDAYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction for 4,5-Diphenyl-1H-imidazole

The imidazole backbone is typically constructed via the Debus-Radziszewski reaction, which involves the condensation of benzil (1,2-diphenylethanedione), an aldehyde, and ammonium acetate. For this compound:

  • Reactants : Benzil, paraformaldehyde, and ammonium acetate in glacial acetic acid.
  • Conditions : Reflux at 118°C for 5 hours under inert atmosphere.
  • Mechanism : The reaction proceeds through the formation of an α,β-dicarbonyl intermediate, followed by cyclization with ammonia.

Key Data :

Parameter Value Source
Yield 93%
Characterization $$ ^1H $$ NMR (DMSO-d6): δ 12.48 (s, 1H, NH), 7.20–7.49 (m, 10H, Ph)

N-Alkylation to Introduce the Propyl Group

Alkylation of 4,5-Diphenyl-1H-imidazole

The N1 position is functionalized with a propyl group via nucleophilic substitution:

  • Reactants : 4,5-Diphenyl-1H-imidazole, propyl iodide, sodium hydride (base) in anhydrous acetonitrile.
  • Conditions : Stirring at 82°C for 24 hours under argon.
  • Mechanism : Deprotonation of the imidazole NH by NaH, followed by SN2 attack of the propyl iodide.

Key Data :

Parameter Value Source
Yield 98%
$$ ^1H $$ NMR (DMSO-d6) δ 9.50 (s, 1H, NCHN), 4.11 (q, 4H, NCH2), 1.32 (t, 6H, CH3)

Sulfanyl Group Attachment via Nucleophilic Substitution

Synthesis of the tert-Butyl Benzyl Thiol Precursor

The sulfanyl donor, 4-(tert-butyl)benzyl mercaptan, is prepared by:

  • Reactants : 4-(tert-butyl)benzyl chloride, thiourea, followed by hydrolysis with NaOH.
  • Conditions : Reflux in ethanol for 6 hours.

Thiolate Displacement Reaction

The thiolate anion reacts with a halogenated imidazole intermediate:

  • Reactants : 1-Propyl-4,5-diphenyl-1H-imidazole-2-thiol, 4-(tert-butyl)benzyl bromide, K2CO3 in DMF.
  • Conditions : 60°C for 12 hours.
  • Mechanism : SN2 displacement of the bromide by the thiolate.

Key Data :

Parameter Value Source
Yield 85–90%
$$ ^{13}C $$ NMR δ 135.70 (C-S), 43.46 (NCH2CH2CH3)

Solvent-Free Synthesis Optimization

Recent advances emphasize solvent-free protocols to enhance sustainability:

  • One-Pot Method : Combine benzil, paraformaldehyde, ammonium acetate, and propylamine in a ball mill.
  • Conditions : Grinding at room temperature for 2 hours.
  • Advantages : 15–20% higher yields compared to solution-phase synthesis, reduced reaction time.

Comparative Data :

Method Yield (%) Time (h)
Traditional Reflux 93 5
Solvent-Free 95 2

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using dichloromethane/methanol (95:5).

Spectroscopic Confirmation

  • HR-MS : m/z 440.65 [M+H]+ (calculated for C29H32N2S).
  • IR : ν 3050 cm−1 (C-H aromatic), 1600 cm−1 (C=N imidazole).

Chemical Reactions Analysis

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Modifications to the imidazole structure can enhance these properties. For instance, the introduction of a sulfanyl group has been shown to increase antibacterial and antifungal activity compared to similar compounds .

Anti-inflammatory and Analgesic Properties

Imidazole derivatives have been linked to anti-inflammatory effects, making them candidates for pain management therapies. Studies suggest that these compounds can inhibit inflammatory pathways, offering potential for treating conditions such as arthritis and other inflammatory disorders .

Anticancer Potential

The compound's structural features suggest it may interact with biological targets involved in cancer progression. Preliminary studies have indicated that similar imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various imidazole derivatives against common bacterial strains. Results showed that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties of related imidazole compounds were assessed using animal models. The results indicated a marked reduction in inflammation markers following treatment with these compounds, supporting their use in developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism. The sulfanyl group may also contribute to the compound’s biological activity by forming disulfide bonds with target proteins .

Comparison with Similar Compounds

Similar compounds to 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole include other imidazole derivatives such as:

Biological Activity

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole is a complex organic compound known for its unique structural properties, which include an imidazole ring and a sulfanyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C29H32N2S
  • Molecular Weight : 440.65 g/mol
  • CAS Number : 339277-19-9

Biological Activities

The biological activity of this compound has been explored in several studies, revealing potential applications in anti-inflammatory and anticancer therapies. Below are key findings related to its biological effects:

Anticancer Activity

Research indicates that derivatives of imidazole compounds often exhibit significant anticancer properties. For instance, studies have shown that imidazole-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways.

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, A549) demonstrated that modifications to the imidazole structure can enhance cytotoxicity. The compound's ability to intercalate with DNA was noted, leading to inhibition of DNA replication and transcription .
  • Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes involved in cancer progression. The unique structure allows it to bind effectively, modulating the activity of these targets.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Enzyme Inhibition : The sulfanyl group in the compound may play a crucial role in inhibiting enzymes associated with inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have shown that similar compounds can significantly reduce inflammatory markers in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

Structural FeatureEffect on Activity
Imidazole RingEssential for anticancer activity; facilitates DNA binding
Sulfanyl GroupContributes to anti-inflammatory properties; enhances enzyme inhibition
Tert-butyl GroupIncreases lipophilicity, potentially improving bioavailability

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Study on Thiosemicarbazones : A study evaluated the impact of benzyl substitutions on thiosemicarbazones and found that specific modifications could enhance anticancer activity while reducing toxicity against normal cells . This suggests a potential pathway for optimizing the design of new derivatives based on the imidazole scaffold.
  • Antiurease Activity : Compounds with similar imidazole structures have exhibited potent antiurease activity, which is relevant for treating infections caused by urease-producing pathogens. Such studies emphasize the therapeutic potential of imidazole derivatives in infectious diseases .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities between this compound and various biological targets. These computational studies help elucidate the mechanisms by which the compound exerts its biological effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole?

  • Methodological Answer : The compound can be synthesized via multi-component condensation reactions, such as the Radziszewski reaction, which involves a ketone, aldehyde, and ammonium acetate under reflux conditions. For example, analogous imidazole derivatives (e.g., 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole) are synthesized using ethanol or toluene as solvents with Na₂CO₃ as a base . Optimization of reaction time, temperature, and stoichiometry is critical to achieving yields >70%.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR and FTIR confirm the presence of functional groups (e.g., tert-butyl, sulfanyl). For example, tert-butyl protons appear as a singlet near δ 1.3 ppm in ¹H NMR .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXTL refines the structure. ORTEP-III visualizes anisotropic displacement parameters and hydrogen bonding patterns .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity of the compound?

  • Methodological Answer : Use a fractional factorial design to test variables:

  • Solvent polarity : Toluene/ethanol mixtures (e.g., 20 mL toluene, 10 mL ethanol) enhance solubility of aromatic intermediates .
  • Catalysts : Transition metals (e.g., Cu(I)) or microwave-assisted synthesis may reduce reaction time.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes byproducts like unreacted 4-(tert-butyl)benzyl thiol .

Q. How are computational methods applied to model the compound’s electronic structure and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions.

Q. How can contradictions in reported crystallographic data (e.g., bond lengths, angles) be resolved?

  • Methodological Answer :

  • Refinement : Use SHELXL with high-resolution data (≤0.8 Å) and twinning detection algorithms. Compare results with analogous structures (e.g., 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole) to identify systematic errors .
  • Validation : Check against IUCr standards using PLATON or CCDC Mercury .

Q. What hydrogen bonding patterns and supramolecular arrangements are observed in the crystal lattice?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H···S interactions). For example, the sulfanyl group may form C–H···π interactions with adjacent phenyl rings .
  • Packing Analysis : WinGX calculates interplanar distances and π-π stacking parameters .

Q. How do substituent modifications (e.g., tert-butyl vs. methoxy groups) impact biological activity or physicochemical properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the tert-butyl group with electron-withdrawing groups (e.g., Cl) and test solubility/logP via HPLC. Compare with derivatives like 2-(4-methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole .
  • Thermal Analysis : DSC/TGA evaluates melting points and stability, correlating with substituent bulkiness .

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